Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₂₁N₃O₂
- Molecular Weight : 299.37 g/mol
- CAS Number : 400801-82-3
- Purity : Typically >95%
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[2,3-b]pyridine core is known for its ability to inhibit various kinases involved in cancer progression.
- Inhibitory Activity : The compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity can be attributed to its structural conformation, which allows it to interact effectively with the ATP-binding site of these enzymes .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
- Mechanism of Action : The neuroprotective effect is believed to stem from the modulation of signaling pathways related to cell survival and apoptosis, potentially through the inhibition of pro-apoptotic factors .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Starting materials are subjected to cyclization reactions.
- Piperidine Formation : Subsequent reactions lead to the formation of the piperidine ring.
- Carboxylation : Introduction of the carboxylate group is achieved through esterification techniques.
Case Study 1: Anticancer Activity
In a study involving human tumor cell lines (HeLa, HCT116), the compound demonstrated significant antiproliferative activity. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neuroprotection
A recent animal model study assessed the neuroprotective effects of this compound in a context of induced oxidative stress. Results showed a marked reduction in neuronal death and improved behavioral outcomes in treated subjects compared to controls, indicating its potential for treating neurodegenerative diseases .
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZMXLDMSBVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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